molecular formula C10H10N2OS B8523797 2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)- CAS No. 98320-09-3

2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)-

Cat. No. B8523797
M. Wt: 206.27 g/mol
InChI Key: WZLDCQZXQZZCJI-UHFFFAOYSA-N
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Patent
US04565813

Procedure details

The mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one (2.14 g) and sulfur (10.7 g) was heated under stirring at 140° C. for 1.5 hours and then cooled to room temperature. The solid was extracted with methanol by using Soxhlet extractor. Methanol was removed under reduced pressure and the residue was dissolved in 50 ml of 2N hydrochloric acid. The insoluble solid was removed by filtration ad the filtrate was adjusted to pH 7.2 by 2N aqueous sodium hydroxide. The precipitates were collected by filtration and the filtrate was extracted with chloroform (20 ml×5 times) and evaporated to dryness. After combined with the above solid, the residue was recrystallized from isopropyl alcohol to give 5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one (0.88 g, yield 76.5%) as light yellow plates.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[CH:9]1.[S]>>[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1 |^3:22|

Inputs

Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one
Quantity
2.14 g
Type
reactant
Smiles
CC=1NC(CSC1C1C=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)=O
Name
Quantity
10.7 g
Type
reactant
Smiles
[S]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
under stirring at 140° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solid was extracted with methanol
CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The insoluble solid was removed by filtration ad the filtrate
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with chloroform (20 ml×5 times)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1NC(CSC1C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 76.5%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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